molecular formula C26H22N4O3 B2459862 6,7-bis(3-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 868147-90-4

6,7-bis(3-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B2459862
CAS RN: 868147-90-4
M. Wt: 438.487
InChI Key: DUFYQJXIGFIUOO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including two methoxyphenyl groups, a chromeno group, and a triazolopyrimidine group . These groups are common in many pharmaceutical compounds and could potentially exhibit various biological activities .


Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized through multi-step reactions involving the formation of the triazolopyrimidine core, followed by the attachment of the methoxyphenyl and chromeno groups . The exact conditions and reagents would depend on the specific synthetic route chosen .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit a complex three-dimensional structure due to the presence of multiple ring systems .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the methoxyphenyl groups could potentially undergo electrophilic aromatic substitution reactions, while the triazolopyrimidine group could participate in various nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of the methoxy groups could increase its solubility in organic solvents .

Scientific Research Applications

6,7-bis(3-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

Pharmacological Activities: This compound is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine, which has been reported to have diverse pharmacological activities . These activities include:

Synthetic Approaches: The compound can be synthesized using the latest synthetic approaches for the synthesis of triazolothiadiazine and its derivatives .

Now, let’s move on to the second compound, “9,11-bis(3-methoxyphenyl)-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene”.

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many compounds with similar structures exhibit anticancer, antimicrobial, and anti-inflammatory activities . They often work by interacting with specific proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with all chemicals, it should be handled with care to avoid exposure .

Future Directions

Future research on this compound could involve further exploration of its biological activities, optimization of its synthesis, and investigation of its mechanism of action . It could potentially be developed into a therapeutic agent if it exhibits promising biological activity .

properties

IUPAC Name

9,11-bis(3-methoxyphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3/c1-31-18-9-5-7-16(13-18)24-22-23(29-26-27-15-28-30(24)26)20-11-3-4-12-21(20)33-25(22)17-8-6-10-19(14-17)32-2/h3-15,24-25H,1-2H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFYQJXIGFIUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C3=C(C4=CC=CC=C4OC3C5=CC(=CC=C5)OC)NC6=NC=NN26
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-bis(3-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

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